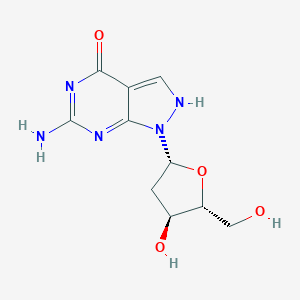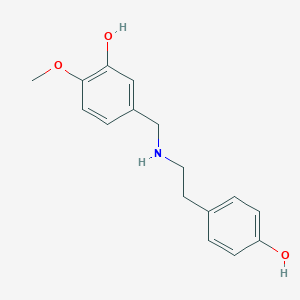
4'-O-Methylnorbelladine
描述
4’-O-Methylnorbelladine is an alkaloid compound primarily found in plants belonging to the Amaryllidaceae family, such as daffodils (Narcissus spp.), snowdrops (Galanthus spp.), and summer snowflakes (Leucojum aestivum) . This compound is a key intermediate in the biosynthesis of galanthamine, a drug used to treat Alzheimer’s disease .
作用机制
Target of Action
4’-O-Methylnorbelladine, also known as N-(p-Hydroxyphenethyl)-N-(3-hydroxy-4-methoxy)benzylamine, is a key intermediate in the biosynthesis of Amaryllidaceae alkaloids . These alkaloids have shown remarkable pharmacological activities such as antiparasitic, antiproliferative, antifungal, cytotoxic, psychopharmacologic, and acetylcholinesterase-inhibitory . Therefore, the primary targets of 4’-O-Methylnorbelladine are the enzymes involved in these biochemical pathways.
Mode of Action
The mode of action of 4’-O-Methylnorbelladine involves its conversion into various Amaryllidaceae alkaloids through a series of enzymatic reactions . The compound is methylated by a norbelladine 4’-O-methyltransferase (NpN4OMT) to form 4’-O-methylnorbelladine . This methylation is a crucial step in the biosynthesis of these alkaloids .
Biochemical Pathways
The biosynthesis of 4’-O-Methylnorbelladine involves the condensation of tyramine and 3,4-dihydroxybenzaldehyde to form norbelladine . Norbelladine is then methylated by NpN4OMT to form 4’-O-methylnorbelladine . This compound serves as a key intermediate for multiple biosynthetic pathways, leading to the formation of different groups of Amaryllidaceae alkaloids .
Result of Action
The methylation of norbelladine to form 4’-O-methylnorbelladine is a critical step in the biosynthesis of Amaryllidaceae alkaloids . These alkaloids have a wide range of biological and pharmacological effects, including antiparasitic, antiproliferative, antifungal, cytotoxic, and acetylcholinesterase-inhibitory activities . Therefore, the action of 4’-O-Methylnorbelladine contributes to these effects.
Action Environment
The action of 4’-O-Methylnorbelladine is influenced by various environmental factors. For instance, the activity of the NpN4OMT enzyme that methylates norbelladine to form 4’-O-methylnorbelladine can be affected by factors such as pH, temperature, and the presence of cofactors . Additionally, the biosynthesis of 4’-O-Methylnorbelladine can be influenced by the genetic and physiological characteristics of the plant species in which it occurs .
生化分析
Biochemical Properties
4’-O-Methylnorbelladine interacts with various enzymes, proteins, and other biomolecules. Specifically, it is methylated by a norbelladine 4’-O-methyltransferase (NpN4OMT) in the proposed galanthamine biosynthetic pathway . This interaction is crucial for the formation of 4’-O-methylnorbelladine, a key intermediate in multiple biosynthetic pathways .
Cellular Effects
It is known that this compound is involved in the biosynthesis of galanthamine, an Amaryllidaceae alkaloid used to treat the symptoms of Alzheimer’s disease . Therefore, it can be inferred that 4’-O-Methylnorbelladine may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 4’-O-Methylnorbelladine involves several steps. First, 3,4-dihydroxybenzaldehyde derived from phenylalanine and tyramine derived from tyrosine are condensed to form norbelladine . Norbelladine is then methylated by NpN4OMT to form 4’-O-methylnorbelladine . This process involves binding interactions with biomolecules, enzyme activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Studies have shown that precursor feeding along with temporary immersion conditions significantly improves the accumulation of both galanthamine and lycorine . This suggests that the effects of 4’-O-Methylnorbelladine may change over time in laboratory settings.
Metabolic Pathways
4’-O-Methylnorbelladine is involved in the biosynthesis of Amaryllidaceae alkaloids . It is formed from norbelladine through the action of NpN4OMT . This compound serves as a key intermediate for multiple biosynthetic pathways .
Subcellular Localization
A localization predictor program identified NpNBS, a protein involved in the biosynthesis of 4’-O-Methylnorbelladine, as a cytosolic protein . This suggests that 4’-O-Methylnorbelladine may also be localized in the cytosol.
准备方法
Synthetic Routes and Reaction Conditions: 4’-O-Methylnorbelladine is synthesized through the methylation of norbelladine. The process involves the condensation of 3,4-dihydroxybenzaldehyde, derived from phenylalanine, and tyramine, derived from tyrosine, to form norbelladine. Norbelladine is then methylated by the enzyme norbelladine 4’-O-methyltransferase (NpN4OMT) to produce 4’-O-Methylnorbelladine .
Industrial Production Methods: Industrial production of 4’-O-Methylnorbelladine typically involves biotechnological approaches, such as the use of genetically modified microorganisms to express the necessary enzymes for its biosynthesis .
化学反应分析
Types of Reactions: 4’-O-Methylnorbelladine undergoes several types of chemical reactions, including:
Oxidation: It is oxidized to form N-demethylnarwedine.
Reduction: N-demethylnarwedine is then reduced to N-demethylgalanthamine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen or hydrogen peroxide under mild conditions.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Major Products:
Oxidation: N-demethylnarwedine
Reduction: N-demethylgalanthamine
科学研究应用
4’-O-Methylnorbelladine has several scientific research applications:
相似化合物的比较
Norbelladine: The precursor to 4’-O-Methylnorbelladine, involved in the same biosynthetic pathway.
N-demethylnarwedine: An intermediate formed from the oxidation of 4’-O-Methylnorbelladine.
N-demethylgalanthamine: The product formed from the reduction of N-demethylnarwedine.
Uniqueness: 4’-O-Methylnorbelladine is unique due to its specific role in the biosynthesis of galanthamine, a clinically important drug for Alzheimer’s disease . Its methylation step is a critical point in the pathway, distinguishing it from other similar compounds.
属性
IUPAC Name |
5-[[2-(4-hydroxyphenyl)ethylamino]methyl]-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-20-16-7-4-13(10-15(16)19)11-17-9-8-12-2-5-14(18)6-3-12/h2-7,10,17-19H,8-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLILULALIDNSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCCC2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50291729 | |
| Record name | 5-({[2-(4-Hydroxyphenyl)ethyl]amino}methyl)-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50291729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4579-60-6 | |
| Record name | 4579-60-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77594 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-({[2-(4-Hydroxyphenyl)ethyl]amino}methyl)-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50291729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological significance of 4'-O-Methylnorbelladine?
A1: this compound is a crucial precursor in the biosynthesis of Amaryllidaceae alkaloids [, , , , ]. This family of alkaloids includes compounds like galanthamine, lycorine, and narciclasine, known for their diverse pharmacological activities, including treatment for Alzheimer’s disease [, , ].
Q2: How is this compound incorporated into different Amaryllidaceae alkaloids?
A2: Studies utilizing deuterium-labeled this compound have shown its incorporation into various alkaloid groups within the Amaryllidaceae family. This incorporation occurs through different modes of intramolecular oxidative phenol coupling, leading to the structural diversity observed in these alkaloids [].
Q3: What enzymes are involved in the biosynthesis of this compound and its subsequent conversion to other alkaloids?
A3: Research has identified several key enzymes in this biosynthetic pathway:
- Norbelladine synthase (NBS): Catalyzes the formation of norbelladine [].
- Norbelladine 4′-O-methyltransferase (NpN4OMT/OMT): Specifically methylates norbelladine to produce 4′-O-methylnorbelladine [, ].
- CYP96T1 (Noroxomaritidine synthase): This cytochrome P450 enzyme catalyzes a key C-C phenol-coupling reaction, converting this compound into (10bR,4aS)-noroxomaritidine and (10bS,4aR)-noroxomaritidine, precursors for further diversification within the Amaryllidaceae alkaloids [].
Q4: Can feeding this compound to plant cultures enhance alkaloid production?
A4: Yes, studies have demonstrated that supplementing Leucojum aestivum shoot and bulb cultures with this compound significantly enhances the production of both galanthamine and lycorine [, , ]. This suggests that the availability of this precursor can be a limiting factor in alkaloid biosynthesis in these plants.
Q5: How do different concentrations of this compound affect alkaloid production in plant cultures?
A5: Research using Leucojum aestivum shoot cultures found that varying concentrations of this compound (0.05, 0.1, and 0.2 g/L) led to different levels of galanthamine and lycorine accumulation. Optimal production was achieved with specific concentrations and culture durations, indicating the importance of optimizing these parameters for maximizing alkaloid yields [, ].
Q6: Are there alternative methods to enhance alkaloid production in Leucojum aestivum besides precursor feeding?
A6: Research has shown that combining this compound feeding with temporary immersion conditions in a bioreactor (RITA®) synergistically improves galanthamine and lycorine accumulation in Leucojum aestivum bulblets compared to either treatment alone [].
Q7: What analytical techniques are used to study this compound and related Amaryllidaceae alkaloids?
A7: Various analytical techniques are employed for the characterization and quantification of this compound and the Amaryllidaceae alkaloids derived from it:
- HPLC coupled to mass spectrometry (HPLC-MS): Used to identify and quantify deuterium-labeled this compound and its metabolites in plant cultures, demonstrating its incorporation into different alkaloids [, ].
- GC-MS: Employed to screen for a broader range of native and deuterated alkaloids in plant extracts [].
- LC-ESI-MS: This highly sensitive method is utilized to quantify galanthamine and lycorine levels in plant extracts after specific purification steps, allowing for precise measurements of alkaloid production [, ].
Q8: What is the significance of studying the transcriptome in understanding Amaryllidaceae alkaloid biosynthesis?
A8: Transcriptome analysis, involving the study of all RNA transcripts in a cell or organism, provides insights into the genes involved in various metabolic pathways, including alkaloid biosynthesis [, , ]. By analyzing the transcriptome of Amaryllidaceae species, researchers can identify and characterize genes encoding enzymes like norbelladine synthase, norbelladine 4′-O-methyltransferase, and CYP96T1, which play crucial roles in the biosynthesis of this compound and its subsequent conversion to other Amaryllidaceae alkaloids. This knowledge can then be used to develop strategies for enhancing alkaloid production through genetic engineering or other biotechnological approaches.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


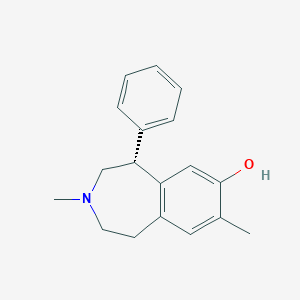
![(3S,4S)-4-Acetyl-10-[(1S,2S)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-3,8,9-trihydroxy-3-methyl-2,4-dihydroanthracen-1-one](/img/structure/B20953.png)
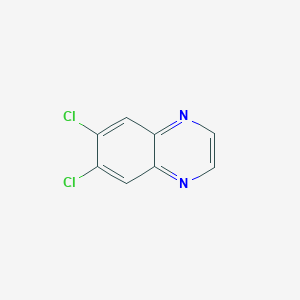
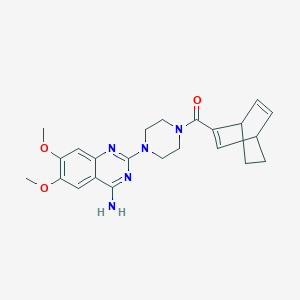
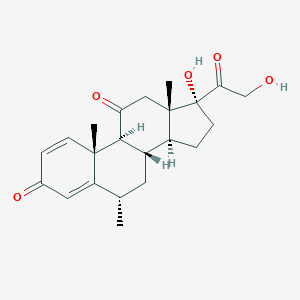
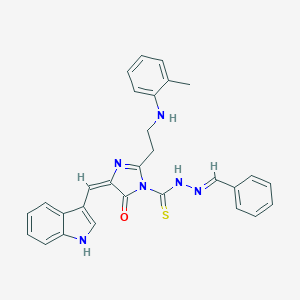
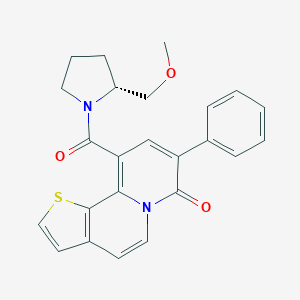

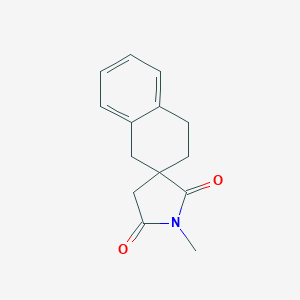
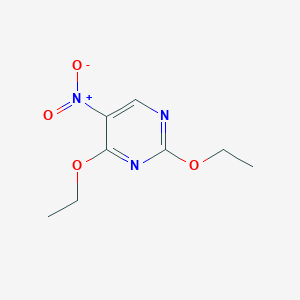
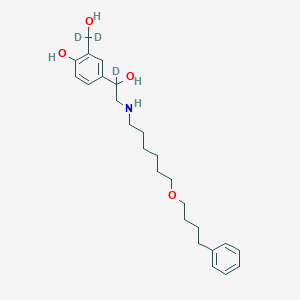
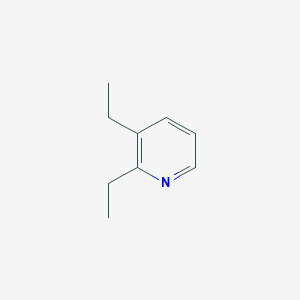
![(E)-1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-3-(4-azidophenyl)prop-2-en-1-one](/img/structure/B20997.png)
